molecular formula C11H13ClN2O2 B2594918 Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride CAS No. 1707602-70-7

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride

Cat. No. B2594918
CAS RN: 1707602-70-7
M. Wt: 240.69
InChI Key: XMXJCFWWIOCEGV-UHFFFAOYSA-N
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Description

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride is a chemical compound with a molecular formula of C11H14ClNO2. It is a synthetic compound that has been used in scientific research for various purposes.

Scientific Research Applications

Synthesis and Biological Activities

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride is related to a class of compounds known for their versatile synthetic applications and potential biological activities. Although direct studies on this specific compound may be limited, research on related indolizine derivatives provides valuable insights into their scientific applications.

  • Synthesis of Indolizine Derivatives : A study focused on the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates demonstrated that indolizine pharmacophores influence larvicidal activity, highlighting the potential of indolizine derivatives in developing bioactive compounds with insecticidal properties (Chandrashekharappa et al., 2018).

  • Biological Activities : The indolizine core structure has been explored for its pharmacological potential. For instance, 3-(2-aminoethyl)-2-methylindolizine and its derivatives were synthesized and exhibited various pharmacological activities, including anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities, underscoring the therapeutic potential of indolizine derivatives (Antonini et al., 1977).

  • Antitumor and Antimicrobial Agents : Another study synthesized 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives and evaluated them for their anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. The results showed excellent in vitro activities, suggesting that modifications of the indolizine core can lead to potent biologically active molecules (Mahanthesha et al., 2022).

  • Chemical Properties and Reactions : Research on the acylation and carbomethoxylation of 2-methylindolizine revealed insights into the reactivity of the indolizine ring, providing foundational knowledge for further chemical modifications aimed at enhancing biological activity or solubility for pharmaceutical applications (Bobrovskii et al., 1989).

properties

IUPAC Name

methyl 1-amino-2-methylindolizine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2;/h3-6H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXJCFWWIOCEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride

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